molecular formula C11H16FNO2 B8382935 2-(2-Fluoro-2-methylpropyl)-5-(methoxymethoxy)pyridine

2-(2-Fluoro-2-methylpropyl)-5-(methoxymethoxy)pyridine

Cat. No.: B8382935
M. Wt: 213.25 g/mol
InChI Key: XBMCNYQOJCUARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-2-methylpropyl)-5-(methoxymethoxy)pyridine is a useful research compound. Its molecular formula is C11H16FNO2 and its molecular weight is 213.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-(2-fluoro-2-methylpropyl)-5-(methoxymethoxy)pyridine

InChI

InChI=1S/C11H16FNO2/c1-11(2,12)6-9-4-5-10(7-13-9)15-8-14-3/h4-5,7H,6,8H2,1-3H3

InChI Key

XBMCNYQOJCUARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=C(C=C1)OCOC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-(methoxymethoxy)pyridin-2-yl)-2-methylpropan-2-ol (7.600 g, 36.0 mmol) was dissolved in 200 ml CH2Cl2 and cooled to −78° C. DAST (9.51 ml, 72.0 mmol) was added drop wise to the solution and stirring was continued for 30 min The mixture was allowed to warm up to 0° C. and was hydrolyzed with NaHCO3 (200 ml). Stirring was continued in the cold until gas evolution had ceased and the phases were separated. The aqueous was extracted 2× with EtOAc and the combined organic layers were dried over MgSO4 and evaporated. Glass col. Chromatography of the crude material provided 2-(2-fluoro-2-methylpropyl)-5-(methoxymethoxy)pyridine (5.80 g, 75.6% yield) as a pale yellow oil.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
9.51 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.